molecular formula C11H18NO2+ B1207361 Coryneine CAS No. 7224-66-0

Coryneine

Cat. No. B1207361
CAS RN: 7224-66-0
M. Wt: 196.27 g/mol
InChI Key: VDTBORSEFUUDTP-UHFFFAOYSA-O
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Description

Coryneine is a catecholamine . It is a natural product found in Aconitum . The molecular formula of Coryneine is C11H18NO2+ .


Molecular Structure Analysis

The molecular weight of Coryneine is 196.27 g/mol . The IUPAC name for Coryneine is 2- (3,4-dihydroxyphenyl)ethyl-trimethylazanium . The InChI is InChI=1S/C11H17NO2/c1-12 (2,3)7-6-9-4-5-10 (13)11 (14)8-9/h4-5,8H,6-7H2,1-3H3, (H-,13,14)/p+1 . The Canonical SMILES is C [N+] © ©CCC1=CC (=C (C=C1)O)O .


Physical And Chemical Properties Analysis

Coryneine has a molecular weight of 196.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 3 . The Exact Mass is 196.133753817 g/mol . The Monoisotopic Mass is 196.133753817 g/mol . The Topological Polar Surface Area is 40.5 Ų . The Heavy Atom Count is 14 . The Formal Charge is 1 .

Scientific Research Applications

Medicine: Neuromuscular Blockade Research

Coryneine has been identified as a catecholamine that can block nerve-evoked twitch responses without affecting muscle contractions induced by electrical stimulation . This property makes it a valuable compound for research into neuromuscular blockade, which can have implications for developing new anesthetics or treatments for conditions like spasticity.

Pharmacology: Cardiovascular Drug Development

In traditional Chinese medicine, compounds related to Coryneine, such as mesaconine, have been explored for their cardioactive properties . These studies are crucial for the development of novel cardiotonic drugs with high potency and low toxicity, potentially offering new treatments for heart failure and other cardiovascular diseases.

Clinical Studies: Kidney Yang Deficiency Syndrome

Coryneine has been mentioned in studies involving traditional Chinese medicine formulations like Shen Qi Wan, used to treat Kidney Yang Deficiency Syndrome (KYDS) . Research in this area can lead to a better understanding of the molecular targets and therapeutic effects of such formulations.

Drug Discovery: Target Fishing and Network Pharmacology

The pharmacological activities of Coryneine, including cardiac-stimulating effects and heightened adrenal cortex function, make it a candidate for computational target fishing and network pharmacology . This approach can help identify new drug targets and understand the complex interactions within biological networks.

Biological Activity Research: Molecular Mechanism Elucidation

Coryneine is part of ongoing research to elucidate the molecular mechanisms of action for various traditional Chinese medicine components . This research is vital for validating the therapeutic uses of these compounds and integrating traditional remedies into modern medical practices.

Safety And Hazards

Coryneine does not have any hazard symbols, signal words, or hazard statements . In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . In case of skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2,3)7-6-9-4-5-10(13)11(14)8-9/h4-5,8H,6-7H2,1-3H3,(H-,13,14)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTBORSEFUUDTP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52336-53-5 (iodide)
Record name Coryneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30222576
Record name Coryneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coryneine

CAS RN

7224-66-0
Record name Coryneine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7224-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coryneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coryneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
H Nojima, M Okazaki, I Kimura - Journal of Asian Natural Products …, 2000 - Taylor & Francis
The counter effects of higenamine and coryneine, components of aconite root, on acetylcholine (ACh) release from motor nerve terminals in the mouse phrenic nerve–diaphragm …
Number of citations: 12 www.tandfonline.com
RB Barlow, KN Burston - British Journal of Pharmacology, 1980 - ncbi.nlm.nih.gov
… Coryneine is 2.7 times as active as cinobufotenine on the frog rectus but on theguinea-pig ileum cinobufotenine is 1.5 times as active as coryneine. … smaller than with coryneine because …
Number of citations: 12 www.ncbi.nlm.nih.gov
M KIMURA, I KIMURA, M MUROI, H NOJIMA… - Biological and …, 1995 - jstage.jst.go.jp
… by 40μM coryneine. The double-reciprocal plot revealed that coryneine reduced the apparent affinity of ACh for its receptor on decreasing the maximal response. Coryneine (20μM-2mM…
Number of citations: 7 www.jstage.jst.go.jp
RB Barlow - British Journal of Pharmacology, 1976 - ncbi.nlm.nih.gov
… Fresh dilutions of coryneine were made for each experiment because dilute solutions … a bigger lowering effect on coryneine (with two phenolic groups) than on the other two compounds. …
Number of citations: 5 www.ncbi.nlm.nih.gov
TA Hamor, RH Jones - Acta Crystallographica Section B: Structural …, 1982 - scripts.iucr.org
… (3).t The con- formations of the coryneine and dopamine cations are therefore virtually identical in the … We thank Dr RB Barlow for a sample of coryneine bromide and the University of …
Number of citations: 2 scripts.iucr.org
C Konno, M Shirasaka, H Hikino - Planta medica, 1979 - thieme-connect.com
… being thus established to be coryneine chloride. The next object of our work was to estimate the content of coryneine in the original crude drug. Since coryneine appears to be sensitive …
Number of citations: 51 www.thieme-connect.com
M KIMURA, M MUROI, I KIMURA, S SAKAI… - Japanese journal of …, 1988 - Elsevier
… Lipohypaconitine, coryneine and lipodeoxyaconitine were less effective. Lipoaconitine, benzoylmesaconine, higenamine, kobusine and chasmanine were not effective. The blockades …
Number of citations: 34 www.sciencedirect.com
AM Kuck, SM Albónico, V Deulofeu, MG Escalante - Phytochemistry, 1967 - Elsevier
… amine, dopamine, is used much faster than tyramine in the biogenesis of more elaborated bases, with the result that only a small amount is quatemized by N-methylation into coryneine (…
Number of citations: 38 www.sciencedirect.com
RB Barlow, O Johnson - British journal of pharmacology, 1989 - Wiley Online Library
… With compounds such as m-hydroxyphenyl-propyl trimethylammonium iodide (Figure 5a) and coryneine (Figure Sd) the benzene rings are twisted at the same angle as in nicotine …
Number of citations: 130 bpspubs.onlinelibrary.wiley.com
I Kimura, M Makino, T Matsui, M Takada… - Phytotherapy …, 1994 - Wiley Online Library
The effects of aconitine, higenamine and coryneine derived from processed aconite, a Sino‐Japanese medicine on pulse rate were examined in unanaesthetized mice. The …
Number of citations: 9 onlinelibrary.wiley.com

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